molecular formula C22H20N4O3S B2820053 6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol CAS No. 1163293-92-2

6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B2820053
CAS No.: 1163293-92-2
M. Wt: 420.49
InChI Key: BFQCNOYFGWTMLF-UHFFFAOYSA-N
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Description

The compound 6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol features a pyrimidin-4-ol core substituted at position 6 with a 4-ethylphenyl group and at position 2 with a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-methoxyphenyl substituent. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-3-14-4-6-15(7-5-14)18-12-19(27)24-22(23-18)30-13-20-25-21(26-29-20)16-8-10-17(28-2)11-9-16/h4-12H,3,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQCNOYFGWTMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves several steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the ethylphenyl and methoxyphenyl groups, and finally the formation of the oxadiazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

In industrial production, the synthesis of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced analytical techniques ensures the efficient and consistent production of high-purity this compound.

Chemical Reactions Analysis

6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research has indicated that derivatives of pyrimidine compounds often display activity against various bacterial strains. The presence of the sulfanyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains .

Anticancer Activity

Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. Specifically, compounds similar to 6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol have been investigated for their ability to induce apoptosis in cancer cells. The oxadiazole moiety is particularly noted for its role in enhancing anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating conditions like rheumatoid arthritis and other inflammatory diseases. The structural features of the compound facilitate interactions with inflammatory pathways, potentially leading to reduced inflammation and pain relief .

Neuroprotective Effects

Recent investigations into neuroprotective applications have highlighted the potential of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal tissues, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the ethyl and methoxy groups can significantly impact biological activity. For example, changing substituents on the phenyl rings can enhance or reduce antimicrobial and anticancer activities. Comprehensive SAR studies are essential for guiding future synthetic efforts aimed at developing more potent derivatives .

Data Table: Summary of Biological Activities

Application AreaActivity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial growthDisruption of bacterial membrane integrity ,
AnticancerInduction of apoptosisCell cycle arrest and apoptosis induction ,
Anti-inflammatoryReduction of cytokinesInhibition of inflammatory pathways ,
NeuroprotectiveProtection against neuronal damageMitigation of oxidative stress and inflammation ,

Case Studies

  • Antimicrobial Efficacy : A study evaluating various pyrimidine derivatives found that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic agent.
  • Cancer Cell Studies : In vitro assays demonstrated that this compound could reduce the viability of breast cancer cells by over 50% at specific concentrations, suggesting a promising lead for further development in anticancer therapies.
  • Neuroprotection Research : Experimental models showed that treatment with this compound led to a significant decrease in neuronal cell death due to oxidative stress, indicating its potential utility in neurodegenerative disease treatment strategies.

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Oxadiazole Hybrids
  • Patent Compounds (EP 1 808 168 B1): Compounds like [4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-yl]-methanol share a pyrimidine-oxadiazole hybrid scaffold. Key differences include: Replacement of the sulfanyl bridge with a piperidine linker. Substitution of the 4-ethylphenyl group with a thiadiazole-phenoxy moiety. These modifications likely alter solubility and target affinity. For instance, the thiadiazole group may enhance π-π stacking but reduce metabolic stability compared to the methoxyphenyl-oxadiazole in the target compound .
Pyrimidinone Derivatives with Tetrazole Substituents
  • 2-[(4-Methylphenyl)Amino]-6-{[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Methyl}Pyrimidin-4(3H)-One (CAS 669745-87-3): Core: Pyrimidin-4(3H)-one instead of pyrimidin-4-ol. Substituents: Tetrazole-sulfanyl group replaces the oxadiazole-sulfanyl chain. Properties: Molecular formula C19H17N7OS, density 1.42 g/cm³, pKa 8.30. The tetrazole’s higher acidity (pKa ~8.3) compared to oxadiazoles (typically pKa ~4–6) may influence ionization and bioavailability. The tetrazole’s metabolic stability could also differ due to its distinct electronic profile .
Methoxy-Substituted Aromatic Compounds
  • 6-[(4-Methoxyphenyl)Methyl]Pyridazin-3-Ol (CAS 2098140-24-8) :
    • Core : Pyridazin-3-ol instead of pyrimidin-4-ol.
    • Substituents : 4-methoxyphenylmethyl group at position 4.
    • Implications : The pyridazine ring’s reduced aromaticity compared to pyrimidine may affect binding to hydrophobic pockets. The methoxy group’s electron-donating nature could enhance solubility but reduce oxidative stability .
Quinazoline-Linked Pyrimidinones
  • 6-(4-Methoxyphenyl)-2-[(4,6,7-Trimethyl-2-Quinazolinyl)Amino]-4(3H)-Pyrimidinone: Core: Pyrimidin-4(3H)-one with a quinazoline substituent. However, the quinazoline’s planar structure may enhance intercalation with biomolecular targets .

Research Implications and Limitations

While structural parallels exist, direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. The comparisons above are extrapolated from analogues with shared motifs. However, empirical studies are required to validate its bioactivity, solubility, and stability.

Recommendations for Future Work :

  • Synthesize the compound and evaluate its physicochemical properties (e.g., logP, solubility).
  • Conduct docking studies to predict target affinity, leveraging oxadiazole’s hydrogen-bonding capacity.
  • Compare in vitro metabolic stability against tetrazole and thiadiazole analogues.

Biological Activity

The compound 6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of approximately 372.46 g/mol. The structure features a pyrimidine core substituted with an ethylphenyl group and a methoxyphenyl oxadiazole moiety linked via a sulfanyl group.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole, including compounds similar to the one in focus, exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) . The mechanism involves the activation of apoptotic pathways, including increased expression of p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, modifications in the phenyl rings have been shown to enhance antibacterial efficacy . The specific activity against bacterial strains was assessed through minimum inhibitory concentration (MIC) assays.

Enzyme Inhibition

In addition to its anticancer and antimicrobial effects, this compound has been investigated for its potential as an enzyme inhibitor. Studies have highlighted its ability to inhibit acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary infections . The binding affinity and inhibition kinetics were evaluated using standard biochemical assays.

The biological activity of This compound is thought to arise from its ability to interact with specific molecular targets:

  • Apoptotic Pathways : Activation of p53-mediated pathways leading to apoptosis in cancer cells.
  • Enzyme Interaction : Competitive inhibition of critical enzymes like AChE, affecting neurotransmitter levels.
  • Membrane Interaction : Potential binding to bacterial membranes leading to disruption of cellular integrity.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various oxadiazole derivatives, it was found that compounds similar to our target exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The study utilized flow cytometry to assess cell cycle arrest and apoptosis in MCF-7 cells after treatment with the compound .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain derivatives . This suggests potential applications in developing new antibacterial agents.

Data Table

Biological ActivityTargetIC50 Value (µM)Reference
AnticancerMCF-70.65
AntimicrobialS. aureus10
Enzyme InhibitionAChE5

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